molecular formula C4H9N3O B052170 Acetone semicarbazone CAS No. 110-20-3

Acetone semicarbazone

Cat. No.: B052170
CAS No.: 110-20-3
M. Wt: 115.13 g/mol
InChI Key: HQDAJGNZGNZGCO-UHFFFAOYSA-N
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Description

Acetone semicarbazone is an organic compound formed by the reaction of acetone with semicarbazide. It is a derivative of semicarbazone, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by its crystalline structure and is commonly used in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone semicarbazone can be synthesized through the reaction of acetone with semicarbazide hydrochloride in the presence of a base. The reaction typically involves mixing acetone with semicarbazide hydrochloride in an aqueous or alcoholic solution, followed by the addition of a base such as sodium acetate or sodium hydroxide. The reaction mixture is then heated to promote the formation of this compound, which precipitates out of the solution upon cooling .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Acetone semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reagents used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the specific conditions. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or hydrazines .

Scientific Research Applications

Acetone semicarbazone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: this compound is employed in biochemical studies to investigate enzyme mechanisms and as a probe for studying protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Acetophenone semicarbazone
  • Benzaldehyde semicarbazone
  • Cyclohexanone semicarbazone

Comparison: Acetone semicarbazone is unique due to its specific structure and reactivity. Compared to other semicarbazones, it has a relatively simple structure, making it easier to synthesize and handle. Its reactivity is influenced by the presence of the acetone moiety, which imparts distinct chemical properties. For example, this compound may exhibit different reactivity patterns in oxidation and reduction reactions compared to benzaldehyde semicarbazone or cyclohexanone semicarbazone .

Properties

IUPAC Name

(propan-2-ylideneamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDAJGNZGNZGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059383
Record name 2-(1-Methylethylidene)hydrazinecarboxamide
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-20-3
Record name 2-(1-Methylethylidene)hydrazinecarboxamide
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Record name Acetone semicarbazone
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Record name Acetone semicarbazone
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Record name Hydrazinecarboxamide, 2-(1-methylethylidene)-
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Record name 2-(1-Methylethylidene)hydrazinecarboxamide
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Record name Acetone semicarbazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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